4-Acetoxy-4'-ethylbenzophenone

Description

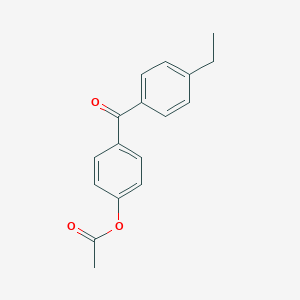

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(4-ethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-3-13-4-6-14(7-5-13)17(19)15-8-10-16(11-9-15)20-12(2)18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRBDCYBJNSBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641712 | |

| Record name | 4-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178860-08-7 | |

| Record name | 4-(4-Ethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetoxy 4 Ethylbenzophenone and Analogues

Established Synthetic Pathways

The synthesis of 4-Acetoxy-4'-ethylbenzophenone is not a single-step process but rather a multi-step sequence that combines foundational reactions in organic chemistry. The key steps involve creating the core benzophenone (B1666685) structure and then modifying its substituents.

Friedel-Crafts Acylation Approaches to Benzophenone Core Synthesis

The Friedel-Crafts acylation is a cornerstone for synthesizing aryl ketones, including the benzophenone core of the target molecule. byjus.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.comscience-revision.co.uk For the synthesis of the 4'-ethylbenzophenone backbone, ethylbenzene (B125841) is acylated. The acylating agent can be a substituted benzoyl chloride, such as 4-methoxybenzoyl chloride or 4-hydroxybenzoyl chloride.

The reaction typically employs a strong Lewis acid, like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to activate the acyl halide, thereby generating a highly electrophilic acylium ion. masterorganicchemistry.com This ion is then attacked by the electron-rich ethylbenzene ring. The ethyl group is an ortho-, para-director, leading to a mixture of isomers. However, the para-substituted product, 4-ethyl-4'-substituted benzophenone, is generally favored due to reduced steric hindrance. A stoichiometric amount of the Lewis acid catalyst is often required because the resulting ketone product can form a stable complex with the catalyst. wikipedia.org

An alternative approach to the hydroxybenzophenone core is the Fries rearrangement of phenolic esters. wikipedia.orgsigmaaldrich.com This reaction converts a phenolic ester to a hydroxy aryl ketone, also catalyzed by Lewis acids. wikipedia.org The reaction can be selective for ortho and para products based on conditions like temperature. wikipedia.org For instance, a 4-ethylphenyl benzoate (B1203000) could be rearranged to form a hydroxy-4'-ethylbenzophenone isomer.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Benzophenone Synthesis

| Catalyst | Typical Acylating Agent | Key Characteristics |

|---|---|---|

| Aluminum chloride (AlCl₃) | Acyl chlorides, Anhydrides | Highly reactive, widely used, requires stoichiometric amounts as it complexes with the product ketone. byjus.comwikipedia.org |

| Iron(III) chloride (FeCl₃) | Acyl chlorides | A common Lewis acid catalyst for this type of reaction. byjus.com |

| Zinc(II) salts | Acyl chlorides, Anhydrides | Milder Lewis acid, can be used in catalytic amounts for activated benzene (B151609) rings. wikipedia.org |

| Zeolites (Solid Acids) | Carboxylic acids, Anhydrides | Environmentally friendlier, reusable catalysts, can facilitate acylation, particularly in industrial applications. dntb.gov.uamdpi.com |

Strategies for Acetyloxy Group Introduction via Acetylation Reactions

Once the 4-hydroxy-4'-ethylbenzophenone precursor is synthesized, the final step is the introduction of the acetoxy group. This is accomplished through an acetylation reaction, which converts the phenolic hydroxyl group (-OH) into an acetate (B1210297) ester (-OCOCH₃).

The most common acetylating agent for this transformation is acetic anhydride (Ac₂O), often in the presence of a catalytic amount of a strong acid like sulfuric acid or a base like pyridine (B92270). google.comresearchcommons.org Acetyl chloride is another effective reagent. google.com The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acetylating agent. The process is generally efficient and high-yielding. For example, the acetylation of phenols with acetic anhydride is a standard laboratory procedure that proceeds readily. researchcommons.org The reaction can often be carried out under mild conditions, including at room temperature or with gentle warming. researchcommons.org

Table 2: Common Acetylating Agents and Conditions

| Acetylating Agent | Catalyst/Solvent | Typical Conditions |

|---|---|---|

| Acetic Anhydride | Sulfuric Acid (catalyst) | Warming (e.g., 50-60°C) is often sufficient. researchcommons.org |

| Acetic Anhydride | Pyridine (base/catalyst) | Reaction can proceed at room temperature. |

| Acetyl Chloride | Aprotic solvent (e.g., Toluene) | Often used in the presence of a non-nucleophilic base to scavenge HCl byproduct. google.com |

Multi-Step Reaction Sequences for Targeted Synthesis

The targeted synthesis of this compound is inherently a multi-step process that leverages the reactions described above. A common and logical sequence is as follows:

Formation of the Hydroxy-Benzophenone Core: The synthesis begins with the Friedel-Crafts acylation of ethylbenzene. To obtain the necessary 4-hydroxy-4'-ethylbenzophenone intermediate, one of two primary strategies is employed:

Direct Acylation with a Protected Hydroxyl Group: Ethylbenzene is reacted with 4-methoxybenzoyl chloride in the presence of AlCl₃. This yields 4-methoxy-4'-ethylbenzophenone. The methoxy (B1213986) group serves as a protected form of the hydroxyl group. Subsequently, this intermediate undergoes demethylation (cleavage of the methyl ether) using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) to reveal the free hydroxyl group, yielding 4-hydroxy-4'-ethylbenzophenone. google.com

Fries Rearrangement: An alternative route to the hydroxybenzophenone intermediate is the Fries rearrangement. organic-chemistry.org This would involve first preparing 4-ethylphenyl benzoate and then inducing its rearrangement to 4-hydroxy-4'-ethylbenzophenone using a Lewis acid catalyst. sigmaaldrich.com

Acetylation of the Phenolic Group: The synthesized 4-hydroxy-4'-ethylbenzophenone is then subjected to acetylation. This is typically achieved by reacting it with acetic anhydride, often with a catalytic amount of acid or a base like pyridine, to yield the final product, this compound. google.comresearchcommons.org

This sequential approach allows for the controlled construction of the molecule, ensuring the correct placement of the ethyl and acetoxy functional groups on the benzophenone structure. Several syntheses of related benzophenone derivatives follow similar multi-step strategies. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, selectivity, and environmental impact of synthesizing this compound and its analogues are highly dependent on the chosen reaction conditions and catalysts.

Influence of Catalysts on Reaction Efficiency and Selectivity

The choice of catalyst is critical in the Friedel-Crafts acylation step. Traditional Lewis acids like AlCl₃ are highly effective but have drawbacks, including the need for more than stoichiometric amounts and the generation of corrosive hydrogen chloride gas and significant aqueous waste during workup. wikipedia.orgchemguide.co.uk

To address these issues, research has focused on alternative catalytic systems:

Milder Lewis Acids: Catalysts such as zinc(II) salts can be effective, sometimes in only catalytic amounts, particularly when the aromatic substrate is activated. wikipedia.org Zirconium tetrachloride (ZrCl₄) has also been shown to be an efficient catalyst for Friedel-Crafts acylation. researchgate.net

Solid Acid Catalysts: A significant area of development involves the use of solid acid catalysts like zeolites. dntb.gov.uamdpi.com Zeolites are microporous aluminosilicates that can offer shape selectivity and are reusable, making them a more environmentally benign option. dntb.gov.ua They can catalyze the acylation of phenols and other activated aromatics, sometimes using less reactive acylating agents like carboxylic acids, thereby avoiding the use of acyl chlorides. mdpi.com The selectivity for the para-isomer, which is desired for 4-hydroxy-4'-ethylbenzophenone, can be influenced by the pore size and acid site distribution of the zeolite. mdpi.com

In the acetylation step, the use of a catalyst like concentrated sulfuric acid or a base like pyridine accelerates the reaction between the phenol (B47542) and acetic anhydride. researchcommons.org While effective, these can require careful neutralization and extraction during product purification.

Role of Solvents and Reaction Environment on Product Formation

The solvent plays a multifaceted role in the synthesis of benzophenones, influencing reactant solubility, reaction rates, and even product selectivity.

In Friedel-Crafts Acylation: The choice of solvent can affect the activity of the Lewis acid catalyst. Common solvents include non-polar organic liquids like carbon disulfide, or halogenated hydrocarbons such as 1,2-dichloroethane (B1671644) or chlorobenzene. google.comchemicalbook.com In some cases, the reaction can be run using one of the reactants, such as chlorobenzene, as the solvent. google.com The reaction temperature is also a key parameter; lower temperatures often favor the formation of the para-substituted product in Fries rearrangements, which is a competing/alternative pathway. wikipedia.org

In Acetylation: The acetylation of phenols is often carried out in the presence of a basic solvent like pyridine, which can also act as a catalyst. Alternatively, aprotic solvents like toluene (B28343) or even solvent-free conditions can be employed, particularly in industrial settings, to simplify purification and reduce waste. dntb.gov.uagoogle.com The use of dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is also possible. google.com The reaction temperature for acetylation is generally moderate, with many procedures running effectively at room temperature or with slight heating to ensure the reaction goes to completion in a reasonable timeframe. researchcommons.orggoogle.com

Control of Regioselectivity in Substituted Benzophenone Synthesis

The control of regioselectivity is a critical aspect of synthesizing substituted benzophenones, particularly via the Friedel-Crafts acylation. The position of the incoming acyl group on the aromatic ring is directed by the electronic and steric properties of the substituents already present on the ring. numberanalytics.comalexandonian.com

In the synthesis of this compound from ethylbenzene and 4-acetoxybenzoyl chloride, the ethyl group on the benzene ring is an ortho, para-director. Electron-donating groups like alkyls activate the aromatic ring towards electrophilic substitution and direct the incoming electrophile to the positions ortho and para to themselves. numberanalytics.com

Factors Influencing Regioselectivity in Friedel-Crafts Acylation:

| Factor | Description | Influence on Synthesis of this compound |

| Electronic Effects | Electron-donating groups (e.g., -CH₃, -OH) are ortho/para directors, while electron-withdrawing groups (e.g., -NO₂, -CF₃) are meta directors. numberanalytics.com | The ethyl group is an electron-donating group, thus directing the acylation to the ortho and para positions. |

| Steric Effects | The steric bulk of the acyl group and existing substituents can hinder substitution at certain positions. Larger groups favor substitution at less hindered positions. numberanalytics.com | Due to the steric hindrance from the ethyl group, the para-substituted product (4-ethylbenzophenone moiety) is generally favored over the ortho-substituted one. |

| Catalyst | The choice and amount of Lewis acid catalyst can influence the regioselectivity of the reaction. | While AlCl₃ is common, other catalysts like iron-mediated complexes or solid-supported catalysts can offer improved regioselectivity in certain cases. acgpubs.orgacs.org |

| Solvent | The polarity of the solvent can affect the reaction rate and selectivity. numberanalytics.com | Common solvents include dichloromethane (B109758) and chloroform. The choice of solvent can be optimized to improve the yield of the desired para-isomer. acgpubs.org |

| Temperature | Lower reaction temperatures often lead to higher selectivity, favoring the thermodynamically more stable product. numberanalytics.com | Conducting the acylation at a controlled, lower temperature can enhance the preference for para-substitution. |

The interplay of these factors allows chemists to control the regiochemical outcome of the synthesis, leading to the desired isomer in high yield. For the synthesis of this compound, the para-substitution is the desired outcome, and the reaction conditions would be optimized to maximize its formation.

Emerging Synthetic Methodologies

While Friedel-Crafts acylation remains a cornerstone of benzophenone synthesis, emerging methodologies are continually being developed to address challenges such as harsh reaction conditions and limited functional group tolerance.

Photoremovable Protecting Group Chemistry in Related Syntheses

Photoremovable protecting groups (PPGs), also known as photocages, are moieties that can be cleaved from a molecule upon exposure to light, often of a specific wavelength. wikipedia.orgbenthamdirect.com This technology offers precise spatial and temporal control over the release of active molecules, a feature highly valuable in fields like drug delivery and materials science. nih.gov

The benzophenone scaffold itself is a key chromophore in certain classes of PPGs. Aromatic ketones are photochemically active and can be used to design protecting groups that are released through photoenolization or other photochemical pathways. acs.orgresearchgate.net For instance, ortho-alkyl-substituted benzophenones can undergo intramolecular hydrogen abstraction upon irradiation, leading to the formation of a photoenol that can then release a protected substrate. researchgate.net

The "acetoxy" group in this compound can be considered a simple protecting group for the phenol functionality. While not photoremovable itself in this context, its presence highlights the importance of protecting group strategies in the synthesis of complex molecules. More advanced syntheses could incorporate true photoremovable groups to allow for the light-induced release of a phenolic drug or catalyst based on the benzophenone structure.

Examples of Photoremovable Protecting Groups:

| Protecting Group Class | Key Structural Feature | Mechanism of Cleavage | Wavelength of Light |

| Nitrobenzyl-based | A nitro group ortho to a benzylic carbon attached to the substrate. wikipedia.org | Intramolecular hydrogen abstraction by the excited nitro group, leading to rearrangement and release. | > 300 nm wikipedia.org |

| Phenacyl-based | The substrate is attached to the α-carbon of a phenacyl group. wikipedia.org | Can proceed through various mechanisms, including photoenolization, depending on the specific structure. acs.org | Varies with substitution |

| Benzoin-based | Based on the benzoin (B196080) chromophore. sfu.ca | Photochemical cleavage to release the protected group. | Can be tuned towards 400 nm sfu.ca |

The development of new PPGs is an active area of research, with goals including shifting the activation wavelength to the visible or near-infrared region to minimize potential damage to biological systems and improving the quantum yield of the cleavage process. researchgate.netresearchgate.net The synthesis of novel substituted benzophenones can contribute to the design of new and more efficient photoremovable protecting groups.

Elucidation of Reaction Mechanisms Involving 4 Acetoxy 4 Ethylbenzophenone

Mechanistic Studies of Benzophenone (B1666685) Photochemistry

The photochemistry of benzophenones, including 4-Acetoxy-4'-ethylbenzophenone, is a well-explored area of organic chemistry. umd.edu Upon absorption of light, these molecules undergo electronic transitions to excited states, leading to a variety of chemical reactions.

Upon absorption of ultraviolet light, this compound is promoted from its ground state to an electronically excited singlet state (S1). This initial excited state is typically short-lived and can undergo several processes, including fluorescence back to the ground state or intersystem crossing (ISC) to a more stable triplet state (T1). libretexts.org The efficiency of ISC is a critical factor in determining the subsequent photochemical reactivity. rsc.org In many benzophenone derivatives, ISC is a rapid and efficient process. youtube.com

The triplet state is a diradical, with two unpaired electrons of the same spin, and is generally more stable and longer-lived than the singlet excited state. libretexts.org This longer lifetime allows the triplet state to participate in various intermolecular and intramolecular reactions that are not accessible to the shorter-lived singlet state. nih.gov The reactivity of the triplet state is central to the photochemistry of benzophenones. The nature of the lowest-lying triplet state, whether it is an n,π* or a π,π* state, significantly influences its reactivity. For many benzophenones, the lowest triplet state is of n,π* character, where one electron from a non-bonding n-orbital on the carbonyl oxygen is promoted to an antibonding π-orbital. This n,π triplet state exhibits reactivity similar to that of an alkoxy radical and is particularly efficient in hydrogen atom abstraction reactions.

A key feature of benzophenone photochemistry is the formation of diradical and radical intermediates. nih.gov The triplet excited state of a benzophenone can be considered a diradical itself. iupac.org These intermediates are highly reactive and are central to many of the photochemical transformations observed for this class of compounds.

The generation of radical intermediates often occurs through hydrogen atom abstraction, as discussed in the following section. The resulting ketyl radical, derived from the benzophenone, and a radical derived from the hydrogen donor can then undergo various subsequent reactions, such as radical-radical coupling. The formation of these radical species can be investigated using techniques like flash photolysis, which allows for the direct observation of transient intermediates.

One of the most characteristic reactions of the benzophenone triplet state is hydrogen atom abstraction. youtube.com This can occur via two main pathways:

Intermolecular Hydrogen Abstraction: The excited benzophenone molecule can abstract a hydrogen atom from a suitable donor molecule in the reaction medium. youtube.com Alcohols, such as isopropanol, are common hydrogen donors. The reaction involves the homolytic cleavage of a C-H bond in the donor molecule, leading to the formation of a benzophenone ketyl radical and a radical derived from the donor. The efficiency of this process is influenced by the nature of the hydrogen donor and the electronic character of the benzophenone triplet state. Electron-donating substituents on the benzophenone ring can decrease the efficiency of hydrogen abstraction. researchgate.net

Intramolecular Hydrogen Abstraction: In appropriately substituted benzophenones, the excited carbonyl group can abstract a hydrogen atom from a position within the same molecule. This process is particularly relevant for ortho-substituted benzophenones where a six-membered transition state can be formed. For this compound, intramolecular hydrogen abstraction could potentially occur from the ethyl group, although the efficiency would depend on the conformational flexibility of the molecule. Theoretical studies on related systems, such as 2-hydroxybenzophenones, have shown the importance of intramolecular hydrogen bonding in their ground and excited states, which can influence their photochemical behavior. researchgate.net

Carbonyl Group Reactivity and Organic Transformations

The carbonyl group is a cornerstone of organic chemistry, and its reactivity in this compound is multifaceted. wikipedia.org It can participate in a range of transformations, from simple nucleophilic additions to more complex rearrangements.

The carbonyl group in this compound is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. ncert.nic.inpressbooks.pub This inherent polarity dictates its reactivity towards a variety of reagents.

Nucleophilic Interactions: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. saskoer.calibretexts.org This can lead to nucleophilic addition reactions, a fundamental process for aldehydes and ketones. ncert.nic.in The reactivity of the carbonyl carbon towards nucleophiles can be influenced by the electronic nature of the substituents on the aromatic rings. While aldehydes are generally more reactive than ketones due to steric and electronic factors, the benzophenone carbonyl is still a site of significant electrophilicity. ncert.nic.inpressbooks.pub Reactions with strong nucleophiles like organometallic reagents or hydrides are common transformations for benzophenones.

Electrophilic Interactions: The lone pairs of electrons on the carbonyl oxygen atom impart nucleophilic character to it, making it susceptible to attack by electrophiles. Protonation of the carbonyl oxygen by an acid, for instance, enhances the electrophilicity of the carbonyl carbon, making it more reactive towards even weak nucleophiles.

The reactivity of the carbonyl group can be summarized in the following table:

| Reactivity Center | Nature | Interacting Species |

| Carbonyl Carbon | Electrophilic | Nucleophiles (e.g., organometallics, hydrides, amines) |

| Carbonyl Oxygen | Nucleophilic | Electrophiles (e.g., protons, Lewis acids) |

Acyl migration is a well-documented rearrangement reaction in organic chemistry. uclan.ac.uk While direct evidence for acyl migration in this compound itself may be limited in readily available literature, the principles can be understood by examining related systems. Acyl migrations often involve the intramolecular transfer of an acyl group from one atom to another, such as from an oxygen to a carbon (O→C) or between heteroatoms. uclan.ac.ukresearchgate.net

In systems containing both an ester and a suitable nucleophilic center, intramolecular acyl migration can be induced under specific conditions. For instance, the Baker-Venkataraman rearrangement involves the intramolecular O→C acyl migration of an aryl ester to an adjacent ketone, a process that proceeds via an enolate intermediate. uclan.ac.uk While this compound does not possess the ortho-hydroxyketone moiety required for a classic Baker-Venkataraman rearrangement, the study of such mechanisms provides insight into the potential for intramolecular acyl transfer reactions in suitably designed benzophenone derivatives. Crossover experiments in other systems have demonstrated that these acyl migration processes are often intramolecular. d-nb.info

Electron Transfer and Redox Processes in Benzophenone Derivatives

Electron transfer is a fundamental process in the chemistry of benzophenone and its derivatives, underpinning their photochemical and electrochemical behaviors. researchgate.netresearchgate.net These reactions involve the movement of electrons between species, leading to changes in oxidation states. researchgate.netresearchgate.net Benzophenone derivatives are well-known for their ability to undergo reduction, typically in two successive one-electron steps, to form a radical anion and subsequently a dianion. nih.govresearchgate.net This reactivity is central to their application as photoinitiators and in various organic syntheses. nih.gov

The initial step in many reactions involving benzophenone derivatives is the absorption of light, which promotes the molecule to an excited triplet state. This triplet state is a powerful oxidant and can abstract a hydrogen atom or an electron from a suitable donor. mdpi.com The primary photoreduction step produces ketyl radicals, which are key intermediates in subsequent reactions. amazonaws.com

The redox properties of benzophenone derivatives can be effectively studied using electrochemical techniques such as cyclic voltammetry (CV). nih.govamazonaws.comuit.no CV measurements allow for the determination of reduction potentials, which quantify the tendency of a molecule to accept an electron. For unsubstituted benzophenone, the first reduction process, corresponding to the formation of the stable radical anion (benzophenone•−), is typically reversible. nih.govamazonaws.com The second reduction, which generates an unstable dianion, is often irreversible. nih.govresearchgate.net

The general mechanism for the redox process can be summarized as:

First One-Electron Reduction: Ph₂C=O + e⁻ ⇌ [Ph₂C–O]•⁻ (Radical anion)

Second One-Electron Reduction: [Ph₂C–O]•⁻ + e⁻ → [Ph₂C–O]²⁻ (Dianion)

The stability and subsequent reactions of these charged intermediates are highly dependent on the solvent and the nature of the substituents on the aromatic rings. nih.gov For instance, in the presence of a proton source, the radical anion can be protonated to form a neutral ketyl radical.

The electrochemical behavior of various substituted benzophenones has been documented, providing insight into how different functional groups affect their redox potentials. These studies are crucial for predicting the reactivity of derivatives like this compound.

Substituent Effects on Reaction Kinetics and Thermodynamic Profiles

The rate and equilibrium of reactions involving benzophenone derivatives are profoundly influenced by the nature and position of substituents on the phenyl rings. These substituent effects can be rationalized by considering their electronic (inductive and resonance) and steric influences. nih.gov

Reaction Kinetics: The kinetics of processes like photoreduction show a remarkable dependence on ring substitution. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density at the carbonyl group and influence the stability of the intermediates, such as the ketyl radical. nih.gov

Electron-Donating Groups (EDGs): Groups like alkyl (e.g., -CH₃, -C₂H₅) and alkoxy (e.g., -OCH₃) increase the electron density on the aromatic ring and the carbonyl oxygen. This generally makes the benzophenone more difficult to reduce (i.e., the reduction potential becomes more negative) because the added electron density destabilizes the resulting radical anion. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like halogens (e.g., -Cl) or trifluoromethyl (-CF₃) decrease the electron density at the carbonyl group. This facilitates the acceptance of an electron, making the reduction potential less negative (i.e., easier to reduce). nih.govuit.no

In the case of This compound , the molecule possesses both an EDG and a group with mixed effects. The 4'-ethyl group is a weak electron-donating group through induction. The 4-acetoxy group (-OAc) is more complex; while the oxygen atom can donate electron density to the ring via resonance, the acetyl group's carbonyl is inductively electron-withdrawing. The net effect on reactivity will depend on the balance of these competing influences.

The effect of substituents on reaction rates often follows linear free-energy relationships, such as the Hammett equation, which correlates reaction rate constants with substituent constants (σ). A good correlation between the reaction rate and the Hammett σ parameter has been found for the photoreduction of various benzophenone derivatives.

Table 1: Reduction Potentials of Selected Substituted Benzophenones

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the elucidation of the molecular structure of 4-Acetoxy-4'-ethylbenzophenone in solution. Analysis of one-dimensional and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon resonances.

The ¹H NMR spectrum of this compound displays a series of distinct signals corresponding to the different types of protons present in the molecule. The ethyl group gives rise to a characteristic triplet and quartet pattern due to spin-spin coupling. The protons of the two para-substituted aromatic rings appear as doublets, reflecting their distinct electronic environments. The methyl protons of the acetate (B1210297) group appear as a sharp singlet.

Based on established chemical shift principles and data from related structures such as 4-ethylacetophenone and 4-acetoxyacetophenone, the following resonance assignments can be made rsc.orgchemicalbook.com:

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-CH₃) | ~1.25 | Triplet | ~7.6 |

| Acetate (-CH₃) | ~2.33 | Singlet | N/A |

| Ethyl (-CH₂) | ~2.73 | Quartet | ~7.6 |

| Aromatic (H-2', H-6') | ~7.22 | Doublet | ~8.2 |

| Aromatic (H-3, H-5) | ~7.34 | Doublet | ~8.2 |

| Aromatic (H-2, H-6) | ~7.75 | Doublet | ~8.2 |

| Aromatic (H-3', H-5') | ~7.80 | Doublet | ~8.2 |

Note: The exact chemical shifts are predictive and can vary based on the solvent and spectrometer frequency. The assignments H-2/H-6 and H-3/H-5 refer to the protons on the acetoxy-substituted ring, while H-2'/H-6' and H-3'/H-5' refer to the protons on the ethyl-substituted ring.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum is characterized by signals in both the aliphatic and aromatic regions, along with distinct resonances for the two carbonyl carbons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. General chemical shift ranges for various carbon environments support the structural assignment libretexts.orgoregonstate.edu.

The predicted assignments for the carbon resonances are detailed below, referencing data from similar compounds like 4-ethylacetophenone and benzophenone (B1666685) derivatives chemicalbook.comrsc.org:

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~15.5 |

| Acetate (-CH₃) | ~21.2 |

| Ethyl (-CH₂) | ~29.0 |

| Aromatic (C-3', C-5') | ~128.5 |

| Aromatic (C-2', C-6') | ~129.5 |

| Aromatic (C-3, C-5) | ~130.2 |

| Aromatic (C-2, C-6) | ~131.8 |

| Aromatic (C-4') | ~134.8 |

| Aromatic (C-1) | ~137.5 |

| Aromatic (C-1') | ~149.8 |

| Aromatic (C-4) | ~154.5 |

| Acetate (C=O) | ~169.0 |

| Ketone (C=O) | ~195.8 |

Two-dimensional NMR experiments would further confirm the proposed structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. Key correlations would be observed between the methyl and methylene protons of the ethyl group, and between the ortho and meta protons on each of the aromatic rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the ethyl and acetate groups to their corresponding carbon signals and confirm the assignments of the aromatic C-H pairs.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is dominated by strong absorptions corresponding to its key functional groups. The presence of two distinct carbonyl groups, one from the ketone and one from the acetate ester, is a prominent feature.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | ~3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretching | ~2960 - 2850 | Medium |

| Acetate C=O | Stretching | ~1765 | Strong |

| Ketone C=O | Stretching | ~1660 | Strong |

| Aromatic C=C | Stretching | ~1605, ~1500 | Medium |

| Acetate C-O | Stretching | ~1200, ~1160 | Strong |

The aryl ketone carbonyl stretch appears at a lower frequency (~1660 cm⁻¹) due to conjugation with the aromatic ring libretexts.org. The aryl acetate carbonyl stretch is found at a higher frequency (~1765 cm⁻¹) pressbooks.pub. The spectrum also features characteristic C-H stretching vibrations for both aromatic and aliphatic protons, as well as aromatic C=C stretching bands libretexts.orglibretexts.org. The strong C-O stretching bands of the acetate group are also readily identifiable pressbooks.pub.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Benzophenone and its derivatives are well-known for their strong UV absorption properties sci-hub.se. The spectrum of this compound is expected to exhibit strong absorption bands in the UV region, arising from π → π* and n → π* electronic transitions within the conjugated benzophenone chromophore. The primary absorption maximum (λ_max) is anticipated to be in the range of 260-340 nm, a characteristic feature of the benzophenone core structure that is influenced by the electronic nature of its substituents rsc.org.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₇H₁₆O₃, corresponding to a nominal molecular weight of 268 g/mol .

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This ion is energetically unstable and undergoes fragmentation to produce smaller, more stable charged fragments. chemguide.co.uk The fragmentation of benzophenone derivatives is well-understood and generally involves cleavage at the bonds adjacent to the carbonyl group. libretexts.orgresearchgate.net

A plausible fragmentation pathway for this compound (M⁺˙ at m/z 268) would include:

Loss of the acetoxy radical: Cleavage of the C-O bond can lead to the loss of an acetoxy radical (•OCOCH₃, 59 Da), resulting in a prominent acylium ion at m/z 209.

Formation of benzoyl-type cations: The most characteristic fragmentation of benzophenones involves the cleavage of the C-C bond between a phenyl ring and the carbonyl carbon.

Cleavage can form the 4-ethylbenzoyl cation at m/z 133.

Cleavage can also form the 4-acetoxyphenyl cation at m/z 121 after rearrangement, or the 4-acetoxybenzoyl cation at m/z 163.

Loss of ketene: The molecular ion can lose a neutral ketene molecule (CH₂=C=O, 42 Da) from the acetoxy group to form an ion corresponding to 4-hydroxy-4'-ethylbenzophenone at m/z 226.

Fragments from the ethylphenyl moiety: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion or other fragments containing the ethyl group can occur, for example, leading to a fragment at m/z 253.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 268 | [C₁₇H₁₆O₃]⁺˙ | C₁₇H₁₆O₃ | Molecular Ion (M⁺˙) |

| 226 | [M - C₂H₂O]⁺˙ | C₁₅H₁₄O₂ | Loss of neutral ketene |

| 209 | [M - OCOCH₃]⁺ | C₁₅H₁₃O | Loss of acetoxy radical |

| 163 | [CH₃COOC₆H₄CO]⁺ | C₉H₇O₃ | 4-Acetoxybenzoyl cation |

| 133 | [CH₃CH₂C₆H₄CO]⁺ | C₉H₉O | 4-Ethylbenzoyl cation |

| 105 | [C₆H₅CO]⁺ | C₇H₅O | Benzoyl cation (from further fragmentation) |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion (from rearrangement of ethylphenyl group) |

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound. By measuring the mass-to-charge ratio to several decimal places, the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass.

The theoretical exact mass of this compound (C₁₇H₁₆O₃) is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

Calculated Precise Mass: 268.10994 Da

An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide unambiguous confirmation of the molecular formula C₁₇H₁₆O₃.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While a specific crystal structure for this compound is not available in the surveyed literature, the crystallographic properties of closely related benzophenone derivatives can be used to infer its likely structural characteristics.

Substituted benzophenones are known to crystallize in various crystal systems, with the monoclinic system being particularly common. For example, related compounds have been reported to crystallize in monoclinic space groups such as P2₁/c. researchgate.netresearchgate.net The specific crystal system and space group are determined by the symmetry of the unit cell, which is the smallest repeating unit of the crystal lattice.

In the solid state, the conformation of benzophenone derivatives is largely defined by the torsion or dihedral angles between the plane of the central carbonyl group and the two flanking phenyl rings. Due to steric hindrance between the ortho-hydrogens of the two rings, the phenyl groups are typically twisted out of the plane of the carbonyl group, resulting in a non-planar, propeller-like conformation.

The two key dihedral angles are:

C(Ar1)-C(Ar1)-C(O)-O: The angle between the 4-acetoxyphenyl ring and the carbonyl plane.

C(Ar2)-C(Ar2)-C(O)-O: The angle between the 4-ethylphenyl ring and the carbonyl plane.

For substituted benzophenones, these dihedral angles typically range from 20° to 60°, depending on the nature and position of the substituents and the forces involved in crystal packing.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, which lacks strong hydrogen bond donors like -OH or -NH, the packing would be primarily directed by weaker interactions:

C-H···O Hydrogen Bonds: The carbonyl oxygen of the benzophenone core and the ester group are potential acceptors for weak hydrogen bonds from the aromatic and aliphatic C-H groups of neighboring molecules.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. These interactions can be in a parallel-displaced or T-shaped arrangement, contributing significantly to the stability of the crystal lattice.

Polymorphism and Co-crystallization Studies of Related Compounds

The solid-state structure of a molecule can significantly influence its physical and chemical properties. Phenomena such as polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are of great interest in materials science and pharmaceutical development. While specific studies on this compound are limited, research into structurally related benzophenone derivatives reveals a rich landscape of polymorphic and co-crystal behaviors.

Polymorphism in Benzophenone Derivatives

Many substituted benzophenones have been found to be polymorphic, a characteristic that highlights the structural versatility of this class of compounds. researchgate.net The limited conformational freedom of the benzophenone scaffold means that polymorphism in these derivatives often arises from differences in crystal packing rather than significant changes in the molecular conformation itself. nih.gov

A systematic study on substituted crystalline benzophenones identified multiple polymorphic forms for several derivatives, which were typically isolated through slow evaporation or during co-crystallization experiments. researchgate.netnih.gov The lattice energies of the different polymorphs for a given compound were found to be very close, often within 1 kcal mol⁻¹, indicating that multiple packing arrangements are energetically accessible. nih.gov

Key findings from these studies on benzophenone derivatives are summarized below:

4-Hydroxybenzophenone: This compound, which shares a 4-substituted phenolic moiety with potential precursors to this compound, was found to exist as dimorphs. The two forms exhibit nearly identical packing arrangements, with the primary distinction being the interplanar orientations between molecules. nih.gov

4,4'-Dimethylbenzophenone: This derivative was discovered to have three distinct polymorphic forms (trimorphs). nih.gov

4-(Dimethylamino)benzophenone: Researchers also identified two different crystalline forms (dimorphs) for this compound. nih.gov

| Compound | Number of Polymorphs Identified | Key Structural Differences |

|---|---|---|

| 4-Hydroxybenzophenone | 2 (Dimorphs) | Minor changes in interplanar orientations, with nearly identical packing arrangements. nih.gov |

| 4,4'-Dimethylbenzophenone | 3 (Trimorphs) | Variations in crystal packing. nih.gov |

| 4-(Dimethylamino)benzophenone | 2 (Dimorphs) | Variations in crystal packing. nih.gov |

Co-crystallization Studies

Co-crystallization offers a strategy to modify the physicochemical properties of a solid by incorporating a second molecule (a co-former) into the crystal lattice. Benzophenone and its derivatives have been successfully used in co-crystal synthesis, acting as both the primary molecule and as a modifying agent.

One innovative approach, termed "covalent-assisted supramolecular synthesis," utilized benzophenone and its derivatives to predictably "mask" the amide functionality of the antitubercular drug isoniazid. acs.org By reacting isoniazid with various benzophenones, the hydrazide group was converted to an imine. This modification sterically hindered the amide group's typical hydrogen bonding, allowing for the formation of new co-crystal structures with salicylic acid. acs.org This study demonstrated that benzophenone derivatives can be reliable tools for directing supramolecular assembly in co-crystal engineering. acs.org Interestingly, some of the resulting co-crystals also exhibited dimorphism. acs.org

In a different study, benzophenone itself was co-crystallized with fully fluorinated coordination complexes, specifically [ML₂] where M = Cu²⁺ or Pd²⁺ and L = bis(pentafluorobenzoyl)-methanido⁻. mdpi.com This resulted in the formation of a unique chiral co-crystal with a 2:3 stoichiometry of the complex to benzophenone. The encapsulation of benzophenone was driven by specific intermolecular interactions, including π-hole···π and metal(M)···π interactions, which were enhanced by the electrophilic nature of the fluorinated complex. mdpi.com Analysis of the co-crystal structure revealed flexibility in the packing of the benzophenone molecules, as indicated by the different dihedral angles between their two phenyl rings (ranging from 55° to 61°). mdpi.com

| Benzophenone System | Co-former(s) | Stoichiometry | Key Findings and Interactions |

|---|---|---|---|

| Isoniazid modified with Benzophenone derivatives | Salicylic Acid | Not specified | Benzophenones act as "masking agents" to alter hydrogen bonding patterns, enabling predictable co-crystal formation. acs.org |

| Benzophenone | Fluorinated coordination complexes ([Cu(L)₂] or [Pd(L)₂]) | 2:3 (Complex:Benzophenone) | Formation of a chiral co-crystal driven by π-hole···π and metal(M)···π interactions. mdpi.com |

| Benzophenone | Diphenylamine | Not specified | Investigation of solution chemistry provided insights into the molecular basis and nucleation processes for co-crystal formation. acs.org |

These studies on related compounds underscore that the benzophenone scaffold is prone to forming diverse solid-state structures, both as polymorphs and as components in multi-component co-crystals. This suggests that this compound may also exhibit rich and complex solid-state behavior.

Photochemistry and Photophysical Behavior of 4 Acetoxy 4 Ethylbenzophenone

Excited State Dynamics and Energy Transfer Mechanisms

The photophysical behavior of benzophenone (B1666685) and its derivatives is dictated by the nature of its lowest-lying excited singlet (S₁) and triplet (T₁) states. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. For benzophenone itself, the S₁ state has significant n,π* character, which facilitates a very rapid and efficient intersystem crossing (ISC) to the triplet manifold. researchgate.netmdpi.com This high efficiency of ISC is a hallmark of the benzophenone chromophore and means that the majority of its photochemistry originates from the triplet state. researchgate.net

The substituents on the benzophenone core, such as the acetoxy and ethyl groups in 4-Acetoxy-4'-ethylbenzophenone, can influence the energy levels and character of the excited states. Electron-donating or withdrawing groups and the polarity of the solvent can modulate the relative energies of the n,π* and π,π* states, thereby affecting the photophysical properties. nih.govrsc.org In donor-acceptor substituted benzophenones, intramolecular charge transfer (ICT) can become a significant process in the excited state, influencing emission properties and reactivity. rsc.orgworktribe.com The dynamics of these excited states, including their decay pathways through radiative (fluorescence, phosphorescence) and non-radiative processes, are fundamental to understanding the compound's photochemical behavior.

The long-lived triplet state of benzophenone derivatives makes them effective photosensitizers for energy transfer reactions. One of the most important of these processes is the generation of singlet oxygen (¹O₂), a highly reactive oxygen species, from ground-state molecular oxygen (³O₂). The triplet state of the benzophenone derivative can transfer its energy to molecular oxygen, a process shown in the equation below:

³(Benzophenone)* + ³O₂ → ¹(Benzophenone)₀ + ¹O₂

This energy transfer is efficient if the triplet energy (ET) of the sensitizer (B1316253) is higher than the energy required to excite oxygen to its singlet state (approximately 94 kJ/mol). Benzophenone and its derivatives generally have sufficiently high triplet energies to meet this requirement.

Studies on donor-acceptor substituted benzophenones have demonstrated high singlet oxygen sensitization quantum yields (ΦΔ), with values reported to be as high as 1.0 in certain solvents. rsc.org This indicates that energy transfer to molecular oxygen can be a dominant decay pathway for the triplet state in the presence of air. The generation of singlet oxygen is a key process in photodynamic therapy and photo-oxidation reactions. mdpi.comump.edu.pl Conversely, the triplet state can be "quenched" by other molecules, which deactivates the excited state and can inhibit processes like singlet oxygen formation.

The luminescence of benzophenone derivatives is characterized by weak fluorescence and, under appropriate conditions, more prominent phosphorescence.

Fluorescence: Due to the extremely rapid and efficient intersystem crossing from the S₁ to the T₁ state, the fluorescence quantum yield (ΦF) for most benzophenones is very low. researchgate.netmdpi.com The singlet lifetime of benzophenone in solution has been measured to be in the picosecond range (~15 ps in hexane), highlighting the speed of the ISC process. researchgate.net

Phosphorescence: Emission from the triplet state (phosphorescence) is more readily observed, particularly at low temperatures (e.g., 77 K in a frozen solvent) where non-radiative decay pathways are minimized. hitachi-hightech.com The phosphorescence provides valuable information about the energy and lifetime of the triplet state. For benzophenone itself, the phosphorescence quantum yield (ΦP) and lifetime (τP) are highly dependent on the environment. In aprotic solvents, the triplet lifetime can be on the microsecond to millisecond scale.

Substituents can significantly alter these luminescence properties. For instance, the introduction of donor and acceptor groups can modify the charge transfer character of the excited states, which in turn affects the quantum yields and lifetimes of both fluorescence and phosphorescence. mdpi.comrsc.org

| Property | Typical Value for Benzophenone Derivatives | Significance |

| Fluorescence Quantum Yield (ΦF) | Very low (< 0.01) | Indicates highly efficient intersystem crossing. |

| Singlet Lifetime (τS) | Picoseconds (ps) | Confirms the rapid population of the triplet state. |

| Phosphorescence Quantum Yield (ΦP) | Variable, higher at low temp. | Provides a measure of the efficiency of triplet state emission. |

| Triplet Lifetime (τT) | Microseconds (µs) to milliseconds (ms) | A long lifetime allows the triplet state to participate in intermolecular reactions. |

Determination of Photochemical Quantum Yields and Reaction Efficiencies

The photochemical quantum yield (ΦR) quantifies the efficiency of a specific photochemical reaction. It is defined as the number of molecules undergoing a particular reaction divided by the number of photons absorbed by the reactant. For benzophenone derivatives, a classic photoreaction is photoreduction in the presence of a hydrogen donor (like 2-propanol), which leads to the formation of a ketyl radical and subsequently a pinacol. acs.org

The efficiency of such reactions is highly dependent on the substituents present on the benzophenone core. acs.org Electron-donating or withdrawing groups can alter the reactivity of the triplet state, thereby changing the quantum yield of hydrogen abstraction. acs.org For example, the rate coefficients for photoreduction reactions of various substituted benzophenones show a strong dependence on the nature of the ring substituent. acs.org

In polymerization, the quantum yield of initiation refers to the efficiency with which absorbed photons generate radicals that start a polymer chain. This efficiency is a critical parameter for UV-curing applications. dergipark.org.tr

Role as a Photoinitiator or Photosensitizer in Polymerization Processes (Contextual Benzophenone Research)

Benzophenone and its derivatives are widely used as Type II photoinitiators for free-radical polymerization, a process central to UV-curing inks, coatings, and adhesives. researchgate.netresearchgate.net In this mechanism, the benzophenone molecule does not cleave to form radicals itself (unlike Type I initiators). Instead, its excited triplet state abstracts a hydrogen atom from a synergist or co-initiator, typically a tertiary amine. dergipark.org.tr

The process can be summarized as follows:

Excitation: The benzophenone derivative (BP) absorbs a UV photon and forms its excited singlet state (¹BP), which rapidly converts to the excited triplet state (³BP).

Hydrogen Abstraction: The electrophilic oxygen of the ³BP* state abstracts a hydrogen atom from a co-initiator (e.g., an amine, R-H), creating a benzophenone ketyl radical and a co-initiator radical. ³BP* + R-H → [BP-H]• + R•

Initiation: The radical generated from the co-initiator (R•) is typically the primary species that initiates the polymerization of monomers, such as acrylates.

The efficiency of this process depends on the reactivity of the triplet state and the nature of the co-initiator. dergipark.org.tr Polymeric photoinitiators based on a benzophenone backbone have also been developed to reduce migration and improve compatibility in cured materials. researchgate.net

Photo-induced Rearrangements and Cleavage Reactions in Substituted Benzophenones

While hydrogen abstraction is a dominant reaction pathway for the benzophenone triplet state, other photochemical reactions like rearrangements and cleavage are also possible, depending on the molecular structure. nih.gov The presence of specific substituents can open up alternative deactivation pathways that compete with photoreduction or energy transfer.

For instance, certain substituted benzophenones can undergo intramolecular photoredox reactions, where one part of the molecule is reduced (the carbonyl group) while another part is oxidized. cdnsciencepub.com In other cases, strained rings attached to the benzophenone core can undergo fragmentation upon photoexcitation, providing an efficient energy dissipation mechanism that prevents other photoreactions from occurring. nih.gov While specific data on photo-rearrangements for this compound is not detailed in the provided sources, the general principle is that substituents dictate the ultimate photochemical fate of the excited molecule.

Time-Resolved Spectroscopic Probes of Photochemical Transformations

Understanding the rapid events that follow photoexcitation requires specialized techniques capable of monitoring short-lived species. Time-resolved spectroscopy is the primary tool for studying these photochemical transformations.

Laser Flash Photolysis (LFP) is a powerful method used extensively to study benzophenone photochemistry. cdnsciencepub.comresearchgate.net In a typical LFP experiment, a short laser pulse excites the sample, and the subsequent changes in absorption are monitored over time, from nanoseconds to milliseconds. This allows for the direct observation and characterization of transient species, including:

The Triplet State (³BP):* The triplet state of benzophenone derivatives has a characteristic transient absorption spectrum, allowing researchers to measure its lifetime and study its reactions with quenchers or hydrogen donors. researchgate.net

The Ketyl Radical ([BP-H]•): The product of hydrogen abstraction, the ketyl radical, also has a distinct absorption spectrum and its formation and decay kinetics can be monitored directly. rsc.orgresearchgate.net

By analyzing the kinetics of the rise and decay of these transient signals, detailed information about reaction rate constants, quenching efficiencies, and competing decay pathways can be obtained. rsc.orgresearchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure Characterization

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Acetoxy-4'-ethylbenzophenone. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution. A common approach involves geometry optimization of the molecule to find its most stable three-dimensional structure, followed by calculations of its electronic properties. For benzophenone (B1666685) derivatives, methods like DFT with the B3LYP functional and a 6-31G(d) basis set have been shown to be effective for geometry optimization acs.orgnih.govresearchgate.net.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will react.

For this compound, the HOMO would likely be located over the more electron-rich parts of the molecule, such as the phenyl ring with the electron-donating ethyl group and the oxygen atoms of the acetoxy group. The LUMO, conversely, would be expected to be centered on the electron-withdrawing benzophenone core, particularly the carbonyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. In studies of other benzophenone derivatives, the main electronic transitions are often of a π → π* character, with the HOMO → LUMO transition being the most significant nih.govresearchgate.netscribd.com.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound This table is illustrative and presents the type of data that would be generated from a quantum chemical calculation. The values are not based on actual experimental or computational results for this specific molecule.

| Parameter | Expected Value/Location | Significance |

| HOMO Energy | Relatively high (less negative) | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Relatively low (more negative/less positive) | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Moderate | A smaller gap correlates with higher reactivity and lower kinetic stability. |

| HOMO Distribution | Primarily on the ethyl-substituted phenyl ring and acetoxy group. | Predicts the sites for electrophilic attack. |

| LUMO Distribution | Primarily on the benzoyl group, especially the carbonyl carbon. | Predicts the sites for nucleophilic attack. |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution is fundamental to understanding a molecule's polarity, its interaction with other molecules, and its reactive sites.

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the molecule's electron density surface. On an ESP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Intermediate potentials are represented by other colors of the spectrum (orange, yellow, green).

For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the carbonyl and acetoxy groups due to their high electronegativity. The hydrogen atoms of the ethyl group and the phenyl rings would likely exhibit a positive potential. The carbonyl carbon, being bonded to a highly electronegative oxygen atom, would be a site of significant positive potential, making it susceptible to nucleophilic attack.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be employed to model the entire course of a chemical reaction, from reactants to products. This involves mapping out the potential energy surface of the reaction and identifying the lowest energy path.

A potential energy surface (PES) is a mathematical landscape that relates the energy of a molecule or a system of molecules to its geometry. For a chemical reaction, the reaction coordinate is the path on the PES that leads from reactants to products. By exploring the PES, chemists can identify stable intermediates and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For reactions involving this compound, such as hydrolysis of the ester group or addition to the carbonyl group, computational methods could be used to calculate the geometries and energies of the reactants, products, and any intermediates and transition states.

By characterizing the transition states, it is possible to predict the most plausible mechanism for a given reaction. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational methods can thus provide valuable kinetic parameters that can be compared with experimental data. For complex reactions with multiple possible pathways, these calculations can help to identify the most favorable route.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Dynamics

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations are better suited for studying the behavior of molecules over time and in the presence of other molecules, such as in a solvent or a biological system.

MD simulations model the movement of atoms and molecules based on classical mechanics. By simulating the system for a period of time (from picoseconds to microseconds), it is possible to observe the molecule's conformational flexibility and its interactions with its environment. For this compound, MD simulations could reveal the preferred rotational conformations of the phenyl rings and the ethyl and acetoxy groups. Furthermore, these simulations can provide insights into how the molecule interacts with solvent molecules or a biological target, which is crucial for understanding its solubility, transport properties, and biological activity.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, UV-Vis Absorption, IR Frequencies)

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic properties of organic molecules. These techniques model the electronic structure of a compound to estimate its response to electromagnetic radiation, providing valuable data that often aligns well with experimental measurements.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry in structure elucidation. idc-online.comnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.govrsc.org These shielding values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (TMS). For this compound, specific chemical shifts for the aromatic protons and carbons, as well as those for the ethyl and acetoxy substituents, can be predicted. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. idc-online.comrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.2 - 8.0 | 128 - 145 |

| Methylene Protons (-CH₂) | ~2.7 | ~29 |

| Methyl Protons (-CH₃ of ethyl) | ~1.2 | ~15 |

| Methyl Protons (-CH₃ of acetoxy) | ~2.3 | ~21 |

| Carbonyl Carbon (C=O) | - | ~196 |

Note: These are estimated values based on computational studies of similar benzophenone derivatives. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Absorption: The UV-Vis absorption spectrum of this compound can be predicted using TD-DFT calculations. scribd.com These calculations provide information about the electronic transitions between molecular orbitals, including the absorption maxima (λmax) and the corresponding oscillator strengths. scribd.com The absorption properties of benzophenone derivatives are largely influenced by π → π* and n → π* transitions. scialert.netresearchgate.netconsensus.app The presence of the electron-donating ethyl group and the electron-withdrawing acetoxy group can cause shifts in the absorption bands compared to unsubstituted benzophenone. mdpi.commdpi.com Specifically, these substituents can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the λmax. researchgate.net

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~250 - 290 | Non-polar |

Note: Predicted values are based on TD-DFT calculations of substituted benzophenones. The solvent environment can significantly influence the absorption maxima. scialert.netresearchgate.net

Infrared (IR) Frequencies: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. diva-portal.orgchemrxiv.org By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their frequencies can be determined. For this compound, key predicted frequencies would include the stretching vibrations of the ketonic carbonyl group (C=O), the ester carbonyl group (C=O), and the C-O bonds of the acetoxy group. The vibrational spectrum of pure benzophenone shows a strong absorption band around 1652 cm⁻¹ corresponding to the carbonyl group. researchgate.netresearchgate.net

Predicted Key IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Ketonic Carbonyl | C=O Stretch | ~1650 - 1670 |

| Ester Carbonyl | C=O Stretch | ~1760 - 1780 |

| Ester C-O | C-O Stretch | ~1200 - 1250 |

Note: These predictions are based on DFT calculations and are typically scaled by an empirical factor to better match experimental data.

Rational Design of Novel Benzophenone Derivatives with Tunable Photophysical and Chemical Properties

The insights gained from computational studies on molecules like this compound can be leveraged for the rational design of new benzophenone derivatives with specific, tunable properties. By systematically modifying the molecular structure and computationally evaluating the effects of these changes, it is possible to design molecules with desired absorption wavelengths, excited-state lifetimes, and reactivity. chemrxiv.org

The photophysical properties of benzophenone derivatives are highly dependent on the nature and position of substituents on the phenyl rings. mdpi.comnih.gov For instance, the introduction of electron-donating groups (like amines or ethers) or electron-withdrawing groups (like nitro or cyano groups) can significantly alter the electronic structure and, consequently, the UV-Vis absorption and emission characteristics. mdpi.com This principle is central to the design of benzophenones for applications such as UV filters, photoinitiators, and materials for organic light-emitting diodes (OLEDs). acs.orgmdpi.com

Computational modeling allows for the exploration of a wide range of substituents and their positional isomers to identify candidates with optimal properties before undertaking synthetic efforts. scielo.br For example, to shift the absorption maximum to a longer wavelength (a bathochromic shift), one could computationally screen derivatives of this compound with stronger electron-donating groups in place of the ethyl group or different electron-withdrawing groups. The goal is to reduce the HOMO-LUMO energy gap, which generally leads to absorption of lower-energy light. researchgate.net

Furthermore, the design of benzophenone derivatives for applications in thermally activated delayed fluorescence (TADF) materials relies heavily on computational predictions of the singlet-triplet energy gap (ΔEST) and spin-orbit coupling. acs.orgresearchgate.netresearchgate.net By carefully selecting donor and acceptor moieties within the benzophenone framework, it is possible to minimize ΔEST and enhance the efficiency of reverse intersystem crossing, a key process in TADF. acs.orgresearchgate.net Computational screening can accelerate the discovery of promising TADF emitters based on the benzophenone core.

Analytical Methodologies and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of organic compounds like 4-Acetoxy-4'-ethylbenzophenone, enabling efficient separation from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification and purity assessment of non-volatile, thermally sensitive compounds such as this compound. A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for a benzophenone (B1666685) derivative would involve a C18 column, which provides excellent resolution for aromatic ketones. nih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, allowing for the effective elution of the compound of interest while separating it from more polar or less polar impurities. researchgate.netresearchgate.net Detection is commonly achieved using a photodiode array (PDA) or a UV-Vis detector set at a wavelength where the benzophenone chromophore exhibits maximum absorbance, typically around 280 nm. nih.govresearchgate.net This method allows for precise quantification against a certified reference standard and can achieve low limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Sample Diluent | Acetonitrile/Water mixture |

This table represents a typical starting point for method development; parameters may be optimized for specific applications.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC, particularly for assessing the presence of volatile impurities or starting materials from its synthesis. The coupling of GC with a Mass Spectrometry (MS) detector provides a powerful tool for both separation and definitive identification. nih.govresearchgate.net

In a GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., coated with a low-polarity phase like 5% diphenyl/95% dimethyl polysiloxane). ijraset.com The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. core.ac.ukresearchgate.net The mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries (e.g., NIST, WILEY). core.ac.uk This technique is highly sensitive and specific, making it invaluable for detecting trace-level contaminants. nih.govijraset.com

Table 2: Typical GC-MS Conditions for Benzophenone Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., TG-5SilMS, 15m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Temperature Program | Initial oven temperature held, then ramped to a final temperature |

| Ionization Mode | Electron Impact (EI) |

| Detector | Mass Spectrometer (scanning in Selective Ion Monitoring (SIM) or full scan mode) |

This table provides general conditions that would be optimized for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for qualitatively monitoring the progress of a chemical reaction and for preliminary purity assessment. oregonstate.edu In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A TLC analysis involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica gel. oregonstate.edu The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of nonpolar and slightly polar solvents like hexane (B92381) and acetone. oregonstate.edu The different components of the mixture travel up the plate at different rates based on their polarity, resulting in separation. The spots can be visualized under UV light (due to the compound's UV absorbance) or by using chemical staining agents. The purity can be gauged by the presence of a single spot for the product, with distinct spots for any remaining reactants or byproducts. oregonstate.edu

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a purified sample of this compound. This destructive method provides the empirical formula of the compound, which can be compared to the theoretical composition calculated from its molecular formula (C₁₇H₁₆O₃). A close correlation between the experimentally determined percentages and the theoretical values serves as a strong indicator of the compound's purity and confirms its elemental stoichiometry.

Table 3: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 76.10 | (Value to be determined) |

| Hydrogen (H) | 6.01 | (Value to be determined) |

| Oxygen (O) | 17.89 | (Value to be determined) |

Experimental values from a purified sample should fall within an acceptable margin of error (typically ±0.4%) of the theoretical values.

Spectrophotometric Assays for Concentration and Reaction Progression

UV-Visible spectrophotometry is a straightforward and non-destructive method that can be used to determine the concentration of this compound in a solution or to monitor the progress of a reaction involving a change in chromophores. The benzophenone moiety contains a conjugated π-system that absorbs light in the UV region.

To perform a quantitative assay, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. By measuring the absorbance of an unknown sample, its concentration can be accurately determined from the calibration curve. This method is particularly useful for kinetic studies or for routine quality control checks where a rapid determination of concentration is needed. researchgate.net

Development and Validation of Analytical Reference Standards for Research

The accuracy and reliability of all quantitative analytical methods, especially HPLC and GC, depend critically on the availability of a high-purity analytical reference standard. accustandard.comsigmaaldrich.com The development of a reference standard for this compound involves synthesizing the compound and purifying it to the highest possible degree using techniques like recrystallization or preparative chromatography.

The purity of this reference material must be rigorously established and documented using a combination of orthogonal analytical techniques, such as those described above (HPLC, GC-MS, elemental analysis), as well as others like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Once its identity and purity are confirmed, it can be certified and used as a calibrant to ensure the accuracy of measurements in routine analyses. chinesestandard.net The availability of such a standard is essential for method validation, ensuring that an analytical procedure is specific, linear, accurate, and precise for its intended purpose. ijraset.com

Advanced Applications in Chemical Synthesis and Materials Science

Application as Photoremovable Protecting Groups or Caged Compounds in Synthetic Strategies

Photoremovable protecting groups (PPGs), often termed "caged compounds," offer precise spatial and temporal control over the release of active chemical species, such as acids, bases, or bioactive molecules, using light as a trigger. nih.gov The phenacyl moiety, structurally related to benzophenone (B1666685), is a well-known PPG for protecting carboxylic acids. nih.gov The utility of the benzophenone core in this area stems from its ability to absorb UV light and initiate photochemical reactions.